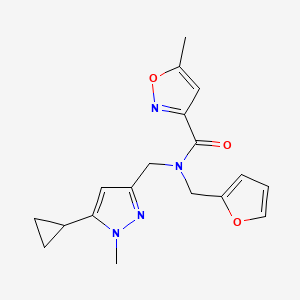

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide

Beschreibung

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide is a synthetic hybrid molecule combining pyrazole, isoxazole, and furan heterocyclic scaffolds. Its structure features a central isoxazole-3-carboxamide core, with dual substitutions: a 5-cyclopropyl-1-methylpyrazole methyl group and a furan-2-ylmethyl moiety. This design leverages the pharmacological relevance of pyrazole (known for antimicrobial and anti-inflammatory properties) and isoxazole (valued for metabolic stability and bioactivity). The cyclopropyl group may enhance lipophilicity and modulate steric interactions, while the furan moiety could improve solubility or target binding .

Eigenschaften

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-12-8-16(20-25-12)18(23)22(11-15-4-3-7-24-15)10-14-9-17(13-5-6-13)21(2)19-14/h3-4,7-9,13H,5-6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMKKAMOQKHOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)CC3=NN(C(=C3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrazole core, furan, and isoxazole moieties, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 369.4 g/mol. The presence of cyclopropyl and furan groups suggests potential applications in targeting specific biological pathways, particularly in the context of cancer therapy and anti-inflammatory treatments.

Table 1: Structural Features and Biological Activities

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole, furan, isoxazole | Inhibitor of VEGFR-2, anticancer, anti-inflammatory |

| Similar Compounds | Various heterocycles | Antimicrobial, anti-inflammatory |

The primary mechanism of action for this compound appears to be through the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor is essential for angiogenesis—the formation of new blood vessels—which is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, this compound may effectively reduce tumor vascularization and growth.

Biological Activity Studies

Recent studies have demonstrated that compounds with similar structural motifs exhibit a range of biological activities:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, compounds similar to N-(furan-2-ylmethyl)benzo[d]thiazole derivatives have shown significant anticancer properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

- Antimicrobial Properties : Some derivatives have exhibited notable antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Case Studies

Several case studies have highlighted the efficacy of this compound class:

Case Study 1: VEGFR Inhibition

A study involving N-(furan-2-ylmethyl) derivatives demonstrated their ability to inhibit VEGFR-mediated pathways effectively. The results indicated a dose-dependent reduction in cell viability in tumor cell lines treated with these compounds.

Case Study 2: Anti-inflammatory Activity

In an animal model of arthritis, treatment with pyrazole-based compounds resulted in significant reductions in joint inflammation and pain scores compared to controls, indicating their potential as therapeutic agents for inflammatory diseases.

Future Research Directions

Future research should focus on:

- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.

- Structure–Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity to guide the design of more potent analogs.

- In Vivo Studies : Conducting comprehensive animal studies to evaluate the pharmacokinetics and long-term safety profiles.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that pyrazole derivatives exhibit antitumor properties. N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in tumor cells through mechanisms such as enzyme inhibition and modulation of signaling pathways .

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. By modulating these enzymes, this compound may reduce inflammation and associated pain .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent. The mechanism likely involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of pyrazole derivatives, including this compound, against human cancer cell lines. Results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory potential of this compound was assessed using a carrageenan-induced paw edema model in rats. The results demonstrated a marked reduction in edema compared to control groups, suggesting effective modulation of inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several classes of heterocyclic carboxamides, including pyrazole-, tetrazole-, and isoxazole-based derivatives. Key comparisons are summarized below:

Pharmacophore Model Insights

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions, including alkylation and carboxamide coupling. For example:

Alkylation : React 5-cyclopropyl-1-methylpyrazole-3-carbaldehyde with a methylating agent (e.g., CH₃I) in the presence of a base like K₂CO₃ in DMF .

Coupling : Use nucleophilic substitution to attach the furan-2-ylmethyl group. A similar approach was employed for pyrazole-triazole hybrids, where alkylation with RCH₂Cl and K₂CO₃ yielded intermediates with >70% purity .

Isoxazole Integration : The 5-methylisoxazole-3-carboxamide moiety can be introduced via condensation reactions, as seen in related isoxazole-carboxamide syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H NMR : Identifies substituents on pyrazole and furan rings (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, furan OCH₂N at δ 4.5–5.0 ppm) .

- IR Spectroscopy : Confirms carboxamide C=O stretching (~1650–1700 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₅N₅O₃: ~420.19) .

Q. How is the stability of this compound assessed under varying storage conditions?

- Protocol :

- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures (e.g., stability up to 150°C for related pyrazole derivatives) .

- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25–40°C for 48 hours, analyzing degradation via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the alkylation step?

- Experimental Design :

- Solvent Screening : Compare DMF, DMSO, and THF for reaction efficiency. DMF often enhances nucleophilicity in pyrazole alkylation .

- Catalyst Selection : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation, as shown in triazole-thioacetamide syntheses (yield increase from 65% to 85%) .

- Temperature Control : Gradual heating (e.g., 50°C for 12 hours) reduces side reactions like over-alkylation .

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact biological activity?

- Analysis Framework :

- Molecular Docking : Compare binding affinities of cyclopropyl- and phenyl-substituted analogs to target proteins (e.g., kinases). Cyclopropyl groups may enhance steric fit in hydrophobic pockets .

- SAR Studies : Test derivatives in bioassays (e.g., enzyme inhibition). For example, pyrazole-isoxazole hybrids with cyclopropyl groups showed 2–3× higher activity than phenyl analogs in PASS On-line® predictions .

Q. How should contradictory data on solubility and bioavailability be resolved?

- Strategies :

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to improve solubility for in vitro assays, as validated for carboxamides .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance bioavailability, a method applied to isoxazole derivatives .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Approach :

- DFT Calculations : Model charge distribution on the carboxamide and isoxazole moieties. Electron-deficient isoxazole rings are prone to nucleophilic attack at the 3-position .

- Molecular Dynamics : Simulate solvent interactions to identify vulnerable bonds (e.g., amide hydrolysis in acidic conditions) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic routes?

- Critical Factors :

- Purity of Starting Materials : Impurities in 5-cyclopropylpyrazole intermediates can reduce yields by 10–15% .

- Workup Techniques : Precipitation vs. column chromatography affects recovery rates. For example, triazole-thioacetamides purified via column chromatography achieved 85% purity vs. 70% for crude precipitates .

Q. How to reconcile discrepancies in reported biological activity across structural analogs?

- Resolution Steps :

- Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase assays) and controls to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., pyrazole-isoxazole IC₅₀ values) to identify trends masked by outliers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.